Brosimacutin G
Description
Brosimacutin G is a naturally occurring 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofuran derivative, first isolated from plant species such as Psoralea corylifolia (补骨脂) . It belongs to a class of benzofuran-based secondary metabolites known for their structural complexity and bioactivity. The compound is synthesized biomimetically from α,β-epoxy aldehydes via a one-step reaction using Cs₂CO₃ in DMF or KOH/CaCl₂ in MeOH, yielding a diastereomeric mixture .
Properties
IUPAC Name |
(E)-1-[(2S,3S)-3,4-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-20(2,25)19-18(24)16-15(26-19)10-8-13(17(16)23)14(22)9-5-11-3-6-12(21)7-4-11/h3-10,18-19,21,23-25H,1-2H3/b9-5+/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPLNWFZFTXFPY-FQMXMGHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brosimacutin G typically involves the condensation of appropriate benzaldehyde and acetophenone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the chalcone product .
Industrial Production Methods: Industrial production of this compound may involve the extraction from the bark of Brosimum acutifolium using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound. This method ensures the compound is obtained in a relatively pure form suitable for further applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to dihydrochalcones under hydrogenation conditions.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitro-substituted chalcones
Scientific Research Applications
Brosimacutin G has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and chalcones.
Biology: Studied for its role in modulating biological pathways and its potential as a natural antioxidant.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties. It has shown promise in the treatment of various inflammatory diseases and infections.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products
Mechanism of Action
Brosimacutin G exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. The compound also inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation. Additionally, this compound has been shown to interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brosimacutin G shares structural and synthetic similarities with several dihydrobenzofuran derivatives. Key comparisons are outlined below:
Structural Analogues
Key Structural Differences :
- Substituent diversity: this compound’s 2-hydroxylalkyl chain distinguishes it from vaginidiol (methyl) and smyrindiol (isopropyl). Xanthoarnol and avicenol A feature bulkier prenyl and long-chain alkyl groups, respectively .
Q & A
Q. How can Brosimacutin G be reliably isolated and characterized from natural sources?
Q. What experimental designs are optimal for initial bioactivity screening of this compound?
Methodological Answer:
- In Vitro Assays : Prioritize enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Use positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
- Dose-Response : Test concentrations spanning 0.1–100 μM to calculate IC₅₀/EC₅₀ values. Include vehicle controls to rule out solvent interference .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and report p-values, confidence intervals, and effect sizes .
Q. How should researchers address conflicting spectral data during structural validation?
Methodological Answer:
- Data Reconciliation : Cross-validate NMR assignments using 2D experiments (e.g., NOESY for stereochemistry) and compare with synthetic analogs or derivatives .
- Contradiction Analysis : Use principal component analysis (PCA) to identify outliers in spectral datasets and revisit sample preparation for contaminants (e.g., residual solvents) .
Advanced Research Questions
Q. How can mechanistic contradictions in this compound’s pharmacological activity be resolved?
Q. What advanced models are suitable for studying this compound’s in vivo pharmacokinetics?
Methodological Answer:
- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Calculate bioavailability (F%) and half-life (t₁/₂) using non-compartmental analysis (NanoZoomer, Phoenix WinNonlin) .
- Toxicogenomics : Apply RNA-seq to liver/kidney tissues post-administration to assess off-target effects. Compare with histopathology data .
Q. How can computational methods optimize this compound’s synthetic route?
Methodological Answer:
- Retrosynthetic Planning : Use AI-driven platforms (e.g., Chematica) to propose routes based on available starting materials. Prioritize atom economy and step efficiency .
- Reaction Validation : Simulate transition states (Gaussian 16) for key steps (e.g., cyclization) and compare with experimental yields .
Guidelines for Data Presentation
- Tables : Follow journal-specific formatting (e.g., ACS Style for chemistry) and include standard deviations, sample sizes (n ≥ 3), and statistical significance markers (, , ) .
- Contradiction Reporting : Clearly state limitations (e.g., "Conflicting IC₅₀ values may arise from assay variability; see Supplementary Table S1 for batch-specific data") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
